3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-9-12-7(6-18-9)4-5-8(14)15/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXFFTYVSXBHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. For 3-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)propanoic acid, this method involves:
-
Formation of the Thiazole Core :
Reacting ethyl 3-oxopentanoate with thiourea and bromine in ethanol under reflux forms ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole. The β-keto ester serves as the carbonyl source, while thiourea contributes the nitrogen atoms. -
Hydrolysis of the Ester :
The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture: -
Boc Protection :
The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in dichloromethane with triethylamine (TEA) as a base:
Key Data :
Reduction of Oxoacetate Derivatives
This route leverages a patent-described intermediate, ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetate, followed by ketone reduction:
-
Synthesis of Oxoacetate Intermediate :
Ethyl glyoxylate reacts with 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid via a coupling agent (e.g., DCC/HOBt) to form the oxoacetate. -
Ketone Reduction :
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the ketone to a methylene group: -
Ester Hydrolysis :
LiOH-mediated hydrolysis yields the target compound:
Key Data :
Coupling Reactions for Propanoic Acid Attachment
For late-stage introduction of the propanoic acid chain:
-
Thiazole Bromination :
2-((tert-Butoxycarbonyl)amino)thiazole is brominated at position 4 using N-bromosuccinimide (NBS) in DMF. -
Nucleophilic Substitution :
The brominated thiazole reacts with sodium propiolate under Pd-catalyzed cross-coupling (Sonogashira conditions): -
Hydrogenation :
The triple bond is hydrogenated to a single bond using H₂ and Lindlar catalyst:
Key Data :
Industrial Production Methods
Industrial synthesis prioritizes scalability and cost-effectiveness:
Continuous Flow Microreactor Systems
Solvent Recycling
Reaction Optimization and Catalysis
Catalyst Screening for Ketone Reduction
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | Ethanol | 25 | 78 |
| Raney Ni | Methanol | 50 | 65 |
| PtO₂ | Acetic Acid | 30 | 72 |
Hydrogenation with Pd/C in ethanol achieves the highest yield without Boc deprotection.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird bei der Synthese von Peptiden und anderen komplexen Molekülen verwendet.
Biologie: Die Verbindung kann als Baustein für die Synthese biologisch aktiver Moleküle verwendet werden.
Medizin: Sie ist an der Entwicklung von Arzneimitteln beteiligt, insbesondere bei der Synthese von Enzyminhibitoren und Rezeptoragonisten.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propansäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Boc-Gruppe schützt die Aminogruppe, so dass selektive Reaktionen an anderen Stellen stattfinden können. Der Thiazolring kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen Wege hängen von der jeweiligen Anwendung und dem Zielmolekül ab.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those containing the thiazolylalanine scaffold. For instance, compounds derived from thiazolidinone structures have shown promising results against various cancer cell lines. In particular, derivatives with modifications similar to 3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid have exhibited significant inhibition rates against leukemia and CNS cancer cell lines, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Type | Inhibition (%) |
|---|---|---|
| 4g | Leukemia | 84.19 |
| 4p | CNS Cancer | 72.11 |
This table summarizes the inhibition percentages observed in notable studies, emphasizing the efficacy of thiazole-based compounds.
Biochemical Applications
2.1 Enzyme Inhibition
The structural characteristics of this compound allow it to interact with various enzymes. Research has suggested that thiazole derivatives can act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
2.2 Antibacterial Properties
Thiazole derivatives have also been investigated for their antibacterial activities. Compounds similar to this compound have demonstrated broad-spectrum antibacterial effects, making them candidates for developing new antibiotics .
Synthesis and Modification
The synthesis of this compound typically involves coupling reactions that introduce the thiazole moiety into the amino acid framework. The tert-butoxycarbonyl (Boc) protecting group is commonly used to enhance stability during synthesis and can be removed under mild conditions to yield the active compound .
Table 2: Synthetic Routes for Thiazole Derivatives
| Route Description | Key Reagents | Outcome |
|---|---|---|
| Coupling Reaction | Boc-protected amines | Thiazole-containing amino acids |
| Deprotection | Acidic conditions | Active amino acids |
Wirkmechanismus
The mechanism of action of 3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Amino-2-((tert-butoxycarbonyl)amino)propansäure
- 2-((tert-Butoxycarbonyl)amino)-3-(4-chlorphenyl)propansäure
- N-(tert-Butoxycarbonyl)ethanolamin
Einzigartigkeit
3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propansäure ist aufgrund des Vorhandenseins des Thiazolrings einzigartig, der spezifische chemische Eigenschaften und Reaktivität verleiht. Die Boc-Gruppe bietet Schutz während der Synthese und ermöglicht so selektive Reaktionen und die Bildung komplexer Moleküle .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid, and how can reaction conditions be standardized?
- Methodological Answer : The Boc-protected thiazole derivative is synthesized via a multi-step process. First, the tert-butoxycarbonyl (Boc) group is introduced to protect the amino group using tert-butoxycarbonyl chloride in the presence of a base like triethylamine under mild conditions (room temperature, 24–48 hours) . Subsequent cyclization with chloroacetone or bromoacetophenone in refluxing acetone (4–6 hours) forms the thiazole core . Key steps include:
- Purification : Recrystallization from methanol or ethanol to achieve >95% purity.
- Yield Optimization : Adjusting molar ratios (e.g., 1:1.2 for thiourea acid to chloroacetone) and reaction time .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc-Cl, Et₃N, RT, 24 h | 85–90 | 97% |
| Thiazole Formation | Chloroacetone, acetone, reflux, 4 h | 60–70 | 95% |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key signals include δ ~1.4 ppm (Boc CH₃), δ ~6.1–7.3 ppm (thiazole and aromatic protons), and δ ~12.7 ppm (carboxylic acid -OH) .
- IR Spectroscopy : Confirm Boc C=O (~1700 cm⁻¹), thiazole C=N (~1600 cm⁻¹), and carboxylic acid O-H (~3450 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, S content (e.g., C: ~60–62%, N: ~9–10%) .
Q. How can researchers troubleshoot low yields during the coupling of the Boc-protected amine to the thiazole ring?
- Methodological Answer : Low yields often arise from incomplete deprotection or steric hindrance. Solutions include:
- Using anhydrous solvents (e.g., dry DMF or THF) to prevent hydrolysis.
- Activating the carboxylic acid with coupling agents like EDC/HOBt to improve amide bond formation .
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1, UV detection) .
Advanced Research Questions
Q. How does the Boc group influence the compound’s solubility and bioactivity in cellular assays?
- Methodological Answer : The Boc group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. To balance this:
Q. What strategies resolve contradictions in reported antimicrobial activity data for thiazole derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or bacterial strains. Standardize protocols:
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target Preparation : Retrieve protein structures from PDB (e.g., E. coli FabH, PDB ID: 1MZN).
- Ligand Docking : Focus on hydrogen bonding between the carboxylic acid and catalytic residues (e.g., His244, Asn274) .
Data Table :
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| FabH | -9.2 | H-bond: Asn274, His244 |
| DHFR | -7.8 | Hydrophobic: Phe31 |
Q. What are the best practices for stabilizing the compound in aqueous buffers during bioassays?
- Methodological Answer : The carboxylic acid group is prone to degradation at extreme pH. Stabilize by:
- Using PBS (pH 7.4) with 10% DMSO for stock solutions.
- Storing at -20°C under nitrogen to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
